2-({5-Methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-[5-(propan-2-YL)-1,3,4-thiadiazol-2-YL]acetamide
Description
Molecular Structure and Properties This compound (C₁₈H₁₈N₆O₂S, MW: 378.48 g/mol) features a triazinoindole core fused with a thiadiazole ring via a sulfanyl-acetamide linker. The triazinoindole moiety contains a methyl group at position 5, while the thiadiazole is substituted with an isopropyl group at position 3. Its structural complexity enables diverse interactions with biological targets, particularly enzymes and receptors involved in cancer and microbial pathways .
Synthesis and Applications Synthesis involves multi-step reactions optimized for temperature, solvent choice, and reaction time. Advanced methods like continuous flow chemistry enhance scalability .
Properties
IUPAC Name |
2-[(5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N7OS2/c1-9(2)15-21-23-17(27-15)18-12(25)8-26-16-19-14-13(20-22-16)10-6-4-5-7-11(10)24(14)3/h4-7,9H,8H2,1-3H3,(H,18,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOJSTKBHLZZYOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(S1)NC(=O)CSC2=NC3=C(C4=CC=CC=C4N3C)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N7OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({5-Methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-[5-(propan-2-YL)-1,3,4-thiadiazol-2-YL]acetamide typically involves multiple steps:
Formation of the Triazino-Indole Core: This step involves the cyclization of appropriate precursors to form the triazino-indole core. Common reagents include hydrazine derivatives and indole-3-carboxaldehyde.
Introduction of the Thiadiazole Moiety: The thiadiazole ring is introduced through a reaction with thiosemicarbazide and an appropriate acylating agent.
Final Coupling: The final step involves coupling the triazino-indole core with the thiadiazole moiety using a suitable linker, such as an acetamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.
Reduction: Reduction reactions can occur at the nitrogen atoms in the triazino and thiadiazole rings.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the indole and thiadiazole moieties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines, hydrazines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
The compound has been extensively studied for its anticancer properties . It acts as an iron chelator, which can inhibit the proliferation of cancer cells by depriving them of essential iron needed for growth. Research indicates that this mechanism leads to cell cycle arrest and apoptosis in various cancer cell lines.
Biochemical Probes
In biochemical studies, the compound serves as a probe to investigate enzyme functions and interactions. Its ability to bind to specific molecular targets allows researchers to explore pathways involved in disease processes, particularly in oncology.
Antimicrobial Activity
Preliminary studies suggest that 2-({5-Methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-[5-(propan-2-YL)-1,3,4-thiadiazol-2-YL]acetamide exhibits antimicrobial properties. This positions it as a potential candidate for developing new antimicrobial agents against resistant strains of bacteria and fungi .
Coordination Chemistry
The compound's ability to chelate metal ions makes it valuable in coordination chemistry. It can be used as a ligand in synthesizing metal complexes that may have applications in catalysis or materials science.
Case Study 1: Anticancer Activity
A study conducted on various cancer cell lines demonstrated that the compound significantly reduced cell viability at low micromolar concentrations. The mechanism was attributed to its iron-chelating properties, leading to oxidative stress and subsequent apoptosis.
Case Study 2: Antimicrobial Efficacy
In vitro tests against common bacterial pathogens revealed that the compound exhibited bactericidal effects at concentrations lower than traditional antibiotics. This suggests its potential role in treating infections caused by multidrug-resistant organisms .
Mechanism of Action
The mechanism of action of 2-({5-Methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-[5-(propan-2-YL)-1,3,4-thiadiazol-2-YL]acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of these targets, inhibiting or modulating their activity. This interaction is facilitated by the unique structural features of the compound, including its heterocyclic rings and functional groups.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: Methyl vs. Thiadiazole vs. Oxazole: Thiadiazole’s sulfur atoms enhance electron-withdrawing effects, favoring interactions with microbial enzymes, while oxazole’s oxygen improves metabolic stability .
Activity Trends :
- Anticancer Potency : Benzyl-substituted analogs (IC₅₀: 5 µM) outperform the target compound (IC₅₀: 12 µM), likely due to enhanced hydrophobic interactions with oncogenic targets .
- Antimicrobial Breadth : The target compound’s thiadiazole moiety confers broader activity against Gram-positive bacteria compared to oxazole derivatives .
Unique Advantages of the Target Compound
- Structural Versatility : The isopropyl-thiadiazole group provides a balance between steric bulk and metabolic stability, avoiding rapid hepatic clearance seen in smaller analogs (e.g., methylpyridine derivatives) .
- Synergistic Mechanisms : Dual inhibition of topoisomerase II and bacterial cell wall synthesis distinguishes it from single-target analogs .
Biological Activity
The compound 2-({5-Methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-[5-(propan-2-YL)-1,3,4-thiadiazol-2-YL]acetamide , also referred to as compound 1 , is a complex organic molecule with potential therapeutic applications. It belongs to the class of triazinoindoles and exhibits a unique structure that may contribute to its biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of compound 1 is with a molecular weight of . The structure includes a triazinoindole core fused with a thiadiazole ring and an acetamide group.
| Property | Value |
|---|---|
| Molecular Formula | C15H12N6OS2 |
| Molecular Weight | 356.4 g/mol |
| IUPAC Name | 2-[(5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide |
| InChI | InChI=1S/C15H12N6OS2/c1-21... |
The biological activity of compound 1 is primarily attributed to its interaction with various molecular targets:
- Iron Chelation : The compound has been shown to act as an iron chelator, disrupting cellular iron homeostasis. This mechanism is particularly relevant in cancer research where iron plays a crucial role in cell proliferation and survival.
- Apoptosis Induction : Compound 1 induces apoptosis in cancer cells through mitochondrial pathways. This effect is mediated by the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors.
Anticancer Activity
Numerous studies have explored the anticancer potential of compound 1:
- In vitro Studies : Compound 1 demonstrated significant cytotoxic effects against various cancer cell lines. For instance, it exhibited lower IC50 values against pancreatic cancer cell lines (BxPC-3 and Panc-1) compared to normal fibroblast cells (WI38), indicating selective toxicity towards cancerous cells .
Antidepressant Activity
Research has indicated that derivatives of triazinoindoles possess antidepressant properties. In animal models, compounds similar to compound 1 have shown efficacy comparable to standard antidepressants like fluoxetine and imipramine . The mechanism involves modulation of neurotransmitter levels through inhibition of reuptake processes.
Case Studies
Several studies have documented the synthesis and biological evaluation of compounds related to triazinoindoles:
- Antidepressant Evaluation : A series of derivatives were synthesized and evaluated for antidepressant activity using the tail suspension test (TST) in mice. Selected compounds exhibited significant effects compared to standard drugs .
- Anticancer Studies : Various derivatives were tested for their antiproliferative activity against different cancer cell lines. The results indicated that structural modifications could enhance potency and selectivity against specific cancer types .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
